3-(2-Chloro-5-nitrophenoxymethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-chloro-5-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-4-3-10(15(16)17)6-12(11)18-8-9-2-1-5-14-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSSVLOZAGFGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Chloro 5 Nitrophenoxymethyl Pyridine
Strategic Synthesis of Key Precursors
Synthesis of 2-Chloro-5-nitropyridine (B43025) and its Analogues for Pyridine (B92270) Core Construction
2-Chloro-5-nitropyridine serves as a foundational precursor for a variety of chemical syntheses. Its preparation can be achieved through several established routes, often starting from readily available pyridine derivatives.
One common method involves the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine. This intermediate is then subjected to a Sandmeyer-type reaction, where diazotization with sodium nitrite in an acidic medium, followed by treatment with a copper(I) chloride source, replaces the amino group with a chloro group.
Another approach begins with 2-hydroxypyridine, which is first nitrated to 2-hydroxy-5-nitropyridine. The hydroxyl group is subsequently replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) francis-press.comsemanticscholar.orgchemicalbook.com.
A third route utilizes 3-nitropyridine as the starting material. This method employs dichlorine monoxide in the presence of an alkali and a chloride salt to introduce a chlorine atom at the 2-position benthamscience.com.
| Starting Material | Key Reagents | Intermediate(s) | Product |
| 2-Aminopyridine | 1. Conc. H₂SO₄, Fuming HNO₃2. NaNO₂, HCl3. CuCl | 2-Amino-5-nitropyridine | 2-Chloro-5-nitropyridine |
| 2-Hydroxypyridine | 1. HNO₃2. POCl₃/PCl₅ | 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine |
| 3-Nitropyridine | Cl₂O, Alkali, Chloride Salt | - | 2-Chloro-5-nitropyridine |
This table provides a summary of synthetic routes to 2-chloro-5-nitropyridine.
Preparation of Substituted Phenol (B47542) Derivatives for Etherification
The phenolic component required for the synthesis of the target molecule is 2-chloro-5-nitrophenol (B15424). This compound is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals chemicalbook.com. A standard laboratory preparation of 2-chloro-5-nitrophenol starts from 2-amino-5-nitrophenol hakon-art.com. The synthesis involves the diazotization of the amino group with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom.
| Starting Material | Key Reagents | Reaction Type | Product |
| 2-Amino-5-nitrophenol | 1. NaNO₂, HCl2. CuCl | Diazotization-Sandmeyer Reaction | 2-Chloro-5-nitrophenol |
This table outlines the synthesis of 2-chloro-5-nitrophenol.
Routes to Functionalized 3-(Hydroxymethyl)pyridine or its Halogenated Variants
3-(Hydroxymethyl)pyridine is a key precursor that provides the methylene (B1212753) bridge in the final ether linkage. A common synthetic route to this compound is the catalytic hydrogenation of 3-cyanopyridine. This reduction can be carried out using catalysts such as palladium on carbon (Pd/C) in an acidic medium scispace.compatsnap.com.
For the subsequent etherification step, a halogenated variant, typically 3-(chloromethyl)pyridine, is often more reactive. This can be synthesized from 3-(hydroxymethyl)pyridine by reaction with a chlorinating agent like thionyl chloride (SOCl₂). Alternatively, direct chlorination of 3-methylpyridine can yield 2-chloro-5-chloromethylpyridine, another potential precursor masterorganicchemistry.comwikipedia.org.
| Starting Material | Key Reagents/Method | Product |
| 3-Cyanopyridine | H₂, Pd/C, HCl | 3-(Hydroxymethyl)pyridine |
| 3-(Hydroxymethyl)pyridine | SOCl₂ | 3-(Chloromethyl)pyridine |
| 3-Methylpyridine | Cl₂, Catalyst | 2-Chloro-5-chloromethylpyridine |
This table summarizes the synthesis of 3-(hydroxymethyl)pyridine and its halogenated derivatives.
Formation of the Phenoxymethyl Ether Linkage
The crucial step in the synthesis of 3-(2-chloro-5-nitrophenoxymethyl)pyridine is the formation of the ether bond between the phenolic precursor and the pyridine-based methyl halide.
Nucleophilic Substitution Reactions for C-O Bond Formation
The formation of the phenoxymethyl ether linkage is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis researchgate.netsacredheart.edu. This reaction involves the deprotonation of the hydroxyl group of 2-chloro-5-nitrophenol with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 3-(chloromethyl)pyridine (or a similar halogenated variant) in an Sₙ2 reaction, displacing the halide and forming the C-O ether bond researchgate.netsacredheart.edu.
The pyridine ring, particularly with an electron-withdrawing nitro group, can also be susceptible to nucleophilic aromatic substitution (SₙAr) . However, in the context of forming the ether linkage with 3-(chloromethyl)pyridine, the reaction at the benzylic carbon is the intended and more facile pathway.
Optimization of Reaction Conditions for Ether Synthesis
The efficiency of the Williamson ether synthesis for preparing this compound can be significantly influenced by several reaction parameters. Optimization of these conditions is key to achieving high yields and purity.
Base and Solvent: A variety of bases can be used to deprotonate the phenol, including alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone often being effective.
Temperature: The reaction temperature can influence the rate of reaction. While some Williamson ether syntheses proceed at room temperature, heating is often required to drive the reaction to completion in a reasonable timeframe.
Catalysis: To enhance the reaction rate and yield, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) can be employed semanticscholar.org. These catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is present.
Microwave Irradiation: A modern approach to accelerate organic reactions is the use of microwave irradiation benthamscience.comhakon-art.com. Microwave-assisted Williamson ether synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions hakon-art.com.
| Parameter | Conventional Heating | Microwave-Assisted | Phase-Transfer Catalysis |
| Reaction Time | Hours | Minutes | Can reduce time compared to uncatalyzed |
| Temperature | Varies, often elevated | Can reach high temperatures rapidly | Typically mild to moderate |
| Solvent | DMF, DMSO, Acetone | Often similar, can be solvent-free | Biphasic systems (e.g., water/organic) |
| Base | KOH, K₂CO₃, NaH | KOH, K₂CO₃ | NaOH, KOH |
| Additives | - | - | Quaternary ammonium salts |
This table compares different conditions for the optimization of the ether synthesis.
Alternative Etherification Protocols for Enhanced Yields
Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that are soluble in different phases, such as an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous to the organic phase, where it can react with the alkyl halide. This method can lead to increased reaction rates, milder reaction conditions (lower temperatures), and reduced side product formation.
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the context of etherification, microwave heating can significantly reduce reaction times from hours to minutes. This rapid and uniform heating can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of various pyridine derivatives has been shown to be amenable to microwave-assisted conditions.
Palladium-Catalyzed C-O Cross-Coupling: For more challenging ether syntheses, particularly with sterically hindered or electronically deactivated substrates, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type C-O coupling, can be employed. While typically used for aryl ethers, modifications of this methodology could potentially be applied to the synthesis of this compound, especially if standard SN2 conditions prove to be low-yielding. These reactions involve a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the coupling of the alcohol (or phenol) and the halide.
A comparative overview of these methodologies is presented in the table below:
| Methodology | Typical Reagents | Advantages | Potential Challenges |
| Williamson Ether Synthesis | Strong base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, DMSO) | Well-established, versatile, readily available reagents. | Can require harsh conditions (high temperatures), potential for side reactions (elimination). |
| Phase-Transfer Catalysis | Quaternary ammonium/phosphonium salt, biphasic solvent system | Milder reaction conditions, increased reaction rates, suitable for large-scale synthesis. | Catalyst cost and separation can be a concern. |
| Microwave-Assisted Synthesis | Standard Williamson reagents in a microwave-compatible vessel | Drastically reduced reaction times, often higher yields, cleaner reactions. | Requires specialized microwave equipment, scalability can be a challenge. |
| Palladium-Catalyzed Coupling | Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., XPhos), base (e.g., Cs2CO3) | Applicable to challenging substrates, high functional group tolerance. | Catalyst and ligand cost, sensitivity to air and moisture. |
Derivatization and Functionalization Strategies for this compound
The chemical architecture of this compound offers multiple sites for further chemical modification, making it a versatile scaffold for the development of new chemical entities with tailored properties. Derivatization strategies can be broadly categorized based on the reactive moiety being targeted: the pyridine ring, the chloronitrophenyl group, or the introduction of new substituents.
Chemical Modifications on the Pyridine Ring System
The pyridine ring is a key pharmacophore in many biologically active compounds and its functionalization can significantly impact the molecule's properties. nih.gov
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.
Quaternization: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. This introduces a positive charge and can be a strategy to improve aqueous solubility or to introduce a specific alkyl group for structure-activity relationship studies.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation can occur, typically at the 3- and 5-positions relative to the ring nitrogen. The existing substituent at the 3-position will influence the regioselectivity of such reactions.
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group or if a good leaving group is present.
Transformations on the Chloronitrophenyl Moiety
The chloronitrophenyl ring provides several handles for chemical transformations, allowing for the introduction of a wide range of functional groups.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aniline derivative is a versatile intermediate that can undergo a plethora of further reactions, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -X where X is a halogen). The amino group can also be acylated, alkylated, or used in the formation of sulfonamides and ureas.
Nucleophilic Aromatic Substitution of the Chlorine Atom: The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group. This allows for the displacement of the chloride by various nucleophiles such as amines, alkoxides, and thiolates, providing a straightforward method to introduce diverse functionalities at this position. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, alkyl, and alkynyl groups.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The systematic introduction of diverse substituents on the this compound scaffold is crucial for establishing structure-activity relationships (SAR). nih.gov SAR studies are fundamental in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound.
The derivatization strategies mentioned in the preceding sections provide the chemical tools to generate a library of analogs. For instance, by varying the substituents on the phenyl ring through SNAr or cross-coupling reactions, one can probe the effect of electronic and steric properties on biological activity. Similarly, modifications on the pyridine ring can influence properties such as pKa, hydrogen bonding capacity, and metabolic stability.
The following table outlines potential modifications and their rationale in the context of SAR studies:
| Modification Site | Potential Modification | Rationale for SAR Studies |
| Pyridine Ring | Introduction of small alkyl or alkoxy groups | Probing steric and electronic effects on receptor binding. |
| N-oxidation or quaternization | Modulating solubility and pharmacokinetic properties. | |
| Chloronitrophenyl Moiety | Reduction of the nitro group to an amine | Introducing a basic center and a handle for further derivatization. |
| Replacement of the chlorine with various nucleophiles | Exploring the impact of different functional groups on activity and selectivity. | |
| Introduction of aryl or alkyl groups via cross-coupling | Investigating the influence of lipophilicity and steric bulk. |
Through the synthesis and biological evaluation of a diverse set of such derivatives, a comprehensive understanding of the SAR for this chemical class can be developed, guiding the design of more potent and selective compounds.
Comprehensive Spectroscopic and Structural Characterization of 3 2 Chloro 5 Nitrophenoxymethyl Pyridine and Analogues
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of its bonds. For a molecule like 3-(2-chloro-5-nitrophenoxymethyl)pyridine, the FT-IR spectrum is expected to exhibit characteristic bands for its constituent parts.
Key expected vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Asymmetric and Symmetric NO₂ stretching: Strong absorptions are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, characteristic of the nitro group. nih.gov
C-O-C (ether) stretching: Asymmetric and symmetric stretching vibrations of the ether linkage would appear in the 1260-1000 cm⁻¹ region.
C-Cl stretching: A band in the 800-600 cm⁻¹ region can be attributed to the carbon-chlorine bond.
Pyridine (B92270) ring vibrations: Multiple bands corresponding to C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ range. nist.gov
A hypothetical FT-IR data table based on these expectations is presented below.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3100-3000 | Aromatic C-H stretching |
| ~1530 | Asymmetric NO₂ stretching |
| ~1350 | Symmetric NO₂ stretching |
| 1600-1450 | Pyridine and Phenyl C=C stretching |
| 1475-1400 | Pyridine C=N stretching |
| 1260-1200 | Asymmetric C-O-C stretching |
| 1100-1000 | Symmetric C-O-C stretching |
| ~750 | C-Cl stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the aromatic rings and the C-C backbone.
Based on data for 2-chloro-5-nitropyridine (B43025), we can anticipate the prominent Raman bands. nih.govresearchgate.net The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically shows a strong band in the Raman spectrum.
A predicted FT-Raman data table is as follows:
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3100-3000 | Aromatic C-H stretching |
| ~1600 | Aromatic ring C=C stretching |
| ~1350 | Symmetric NO₂ stretching (strong) |
| ~1000 | Ring breathing mode |
| Lower frequency region | Skeletal deformations |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework and the connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine ring and the substituted phenyl ring.
Although specific experimental ¹H NMR data for the target compound is not available in the searched literature, we can predict the chemical shifts based on known data for similar structures. The protons on the pyridine ring are expected to appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. researchgate.netchemicalbook.com The protons on the nitrophenyl group will also be deshielded. The methylene (B1212753) protons of the -CH₂-O- bridge would likely appear as a singlet in the range of 5.0-5.5 ppm.
Predicted ¹H NMR data is summarized in the table below:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H | 7.5 - 9.0 | d, dd |
| Phenyl H | 7.0 - 8.5 | d, dd |
| Methylene (-CH₂O-) | 5.0 - 5.5 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their electronic environment.
For this compound, distinct signals are expected for each carbon atom. The carbons of the pyridine ring typically resonate between 120-150 ppm. testbook.comresearchgate.net The carbons of the phenyl ring will have their chemical shifts influenced by the chloro and nitro substituents. The carbon of the methylene bridge is expected in the 60-70 ppm region.
A predicted ¹³C NMR data table is provided below:
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C | 120 - 155 |
| Phenyl C | 110 - 160 |
| Methylene (-CH₂O-) | 60 - 75 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show correlations between the coupled protons on the pyridine ring and between those on the phenyl ring. nih.govresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments identified by COSY and HMQC. For example, it would show a correlation between the methylene protons and the carbon atoms of both the pyridine and the nitrophenyl rings, confirming the ether linkage. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight of the compound (C₁₂H₉ClN₂O₃) is 264 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 264. A characteristic isotopic pattern would also be present due to the chlorine atom: a peak at m/z 266 (M+2) with an intensity approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
The fragmentation of the molecular ion is governed by the cleavage of the weakest bonds and the formation of stable fragment ions. For this compound, the ether linkage (C-O-C) is a primary site for fragmentation. The dissociation of energetically unstable molecular ions is a well-documented phenomenon that provides useful structural information. wikipedia.org
A plausible fragmentation pathway involves the homolytic or heterolytic cleavage of the ether bonds.
Pathway A: Cleavage of the Pyridyl-CH₂—O Bond: This cleavage would result in the formation of the 3-pyridylmethyl cation (C₆H₆N⁺) at m/z 92 and a 2-chloro-5-nitrophenoxy radical. The m/z 92 fragment is often a stable and prominent peak in compounds containing a benzyl (B1604629) or pyridylmethyl moiety.
Pathway B: Cleavage of the O—Aryl Bond: This pathway leads to the formation of a 2-chloro-5-nitrophenoxide ion (C₆H₃ClNO₂⁻) or a related cation, and the 3-(oxymethyl)pyridine cation. A significant fragment ion corresponding to the 2-chloro-5-nitrophenyl group could appear at m/z 157 (for C₆H₃ClNO₂⁺), with its corresponding isotope peak at m/z 159.
Other Fragmentations: Loss of the nitro group (-NO₂) from the molecular ion or major fragments is also a common fragmentation pattern for nitroaromatic compounds. This would result in peaks corresponding to [M-NO₂]⁺ at m/z 218/220. Further fragmentation of the pyridine ring itself can also occur, though these typically result in lower mass ions.
The analysis of these fragmentation patterns allows for the structural confirmation of the molecule, complementing the molecular weight data.
| m/z Value | Ion Formula | Designation | Proposed Origin |
|---|---|---|---|
| 264 / 266 | [C₁₂H₉ClN₂O₃]⁺ | M⁺ / M+2 | Molecular Ion |
| 218 / 220 | [C₁₂H₉ClN₂O]⁺ | [M-NO₂]⁺ | Loss of nitro group |
| 157 / 159 | [C₆H₃ClNO₂]⁺ | Fragment | Cleavage of O-Aryl bond |
| 108 | [C₆H₆NO]⁺ | Fragment | Product of ether bond cleavage |
| 92 | [C₆H₆N]⁺ | Fragment | Cleavage of Pyridyl-CH₂—O bond (3-pyridylmethyl cation) |
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
While no specific crystal structure for this compound has been publicly documented in the searched crystallographic databases, analysis of analogous structures allows for a detailed prediction of its solid-state molecular geometry. X-ray crystallography data for related compounds, such as 2-chloro-5-nitropyridine and 2-chloro-5-(chloromethyl)pyridine, provide insight into the expected bond lengths, angles, and intermolecular interactions. nih.govresearchgate.net
The molecule is expected to adopt a conformation that minimizes steric hindrance between the two aromatic rings. The dihedral angle between the plane of the pyridine ring and the plane of the 2-chloro-5-nitrophenyl ring will be a key structural feature, likely deviating significantly from coplanarity. This twisted conformation is typical for diaryl ethers and related structures.
The crystal packing would likely be stabilized by a network of weak intermolecular interactions. Given the presence of the pyridine nitrogen as a hydrogen bond acceptor and aromatic C-H groups as potential donors, C—H···N intermolecular hydrogen bonds are expected, potentially forming dimers or chain-like structures in the crystal lattice. researchgate.net The nitro group's oxygen atoms could also participate in C—H···O hydrogen bonds, further stabilizing the crystal structure. nih.gov
| Parameter | Predicted Value/Feature | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines researchgate.netnih.gov |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for similar organic molecules researchgate.net |
| Dihedral Angle (Pyridine-Phenyl) | ~60-80° | Steric hindrance between rings |
| C-O-C Bond Angle | ~118-120° | Typical for diaryl ethers |
| Intermolecular Interactions | C—H···N and C—H···O hydrogen bonds | Presence of acceptor atoms (N, O) researchgate.netnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of this compound is determined by the chromophores within its structure: the pyridine ring and the 2-chloro-5-nitrophenyl moiety. Molecular electronic transitions occur when electrons are excited from a lower energy level to a higher one, with the energy change corresponding to absorption in the UV-visible range. wikipedia.org
The spectrum is expected to be dominated by intense absorption bands arising from π → π* transitions associated with the aromatic systems. The 2-chloro-5-nitrophenyl group, in particular, is a strong chromophore. Data from the analogous compound 2-chloro-5-nitropyridine shows strong absorption, which would be modified in the target molecule by the addition of the pyridylmethoxy substituent. nist.govnist.gov
The key electronic transitions anticipated are:
π → π Transitions:* These high-intensity transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated systems of the pyridine and nitrophenyl rings. These are expected to appear in the 250-350 nm range.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring, the ether oxygen, or the oxygens of the nitro group) to an antibonding π* orbital. These transitions are typically of lower intensity than π → π* transitions and may be observed as a shoulder on the main absorption bands.
The solvent environment can influence the position of these absorption maxima. Polar solvents may cause a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions.
| Approx. λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
|---|---|---|---|
| ~260-280 | High | π → π | Pyridine and Phenyl Rings |
| ~300-340 | Moderate-High | π → π | Nitrophenyl System (Charge Transfer) |
| >340 (Shoulder) | Low | n → π* | Nitro Group (NO₂), Pyridine (N), Ether (O) |
Computational and Theoretical Investigations of this compound: A Review of Current Research
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound This compound . While computational chemistry is a powerful tool for elucidating the molecular properties of novel compounds, it appears that this particular molecule has not yet been the subject of dedicated theoretical investigation.
Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are standard approaches for optimizing molecular geometries and understanding the electronic structure of organic molecules. Analyses of Frontier Molecular Orbitals (HOMO-LUMO), prediction of vibrational frequencies, and Molecular Electrostatic Potential (MEP) mapping are also common techniques used to predict reactivity, spectroscopic behavior, and intermolecular interactions. Furthermore, conformational analysis is crucial for understanding the three-dimensional structure and energy landscapes of flexible molecules.
Despite the utility of these computational methods, searches of scholarly databases and chemical literature did not yield any specific studies applying these techniques to this compound. Therefore, detailed research findings, data tables, and in-depth discussions for the outlined sections—Quantum Chemical Calculations, Frontier Molecular Orbitals, Vibrational Frequencies, Molecular Electrostatic Potential Mapping, and Conformational Analysis—cannot be provided at this time.
Further research in the field of computational chemistry would be necessary to generate the data required to populate these areas of study for this compound. Such investigations would provide valuable insights into the fundamental chemical and physical properties of this compound.
Computational Chemistry and Theoretical Investigations of 3 2 Chloro 5 Nitrophenoxymethyl Pyridine
Molecular Dynamics Simulations for Understanding Solution Behavior and Biological Interactions
Understanding Solution Behavior
To comprehend the behavior of 3-(2-chloro-5-nitrophenoxymethyl)pyridine in a solution, typically an aqueous environment to mimic physiological conditions, MD simulations are employed. The process begins with the generation of a 3D structure of the molecule, which is then placed in a simulation box filled with explicit solvent molecules, such as water. The system is then subjected to a set of physical principles and force fields that govern the interactions between atoms.
Simulation Setup and Parameters:
A typical simulation setup would involve the following:
Force Field: A crucial component of MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. For organic molecules like the one , force fields such as CHARMM, AMBER, or OPLS-AA are commonly used. github.io The choice of force field is critical as it dictates the accuracy of the simulated molecular behavior.
Solvent Model: The behavior of the solute is heavily influenced by the surrounding solvent. Therefore, an accurate representation of the solvent is necessary. Common water models include TIP3P, TIP4P, and SPC/E, each with varying levels of complexity and computational cost.
Equilibration: Before the production simulation, the system undergoes a series of equilibration steps. This involves energy minimization to remove any steric clashes, followed by simulations under constant temperature (NVT ensemble) and then constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the solute and the system to reach a stable state. youtube.com
Insights from Solution-Phase Simulations:
By analyzing the trajectory of the simulation, several key properties of this compound in solution can be determined:
Conformational Analysis: The molecule's flexibility, including the rotation around the ether linkage and the orientation of the pyridine (B92270) and nitrophenyl rings, can be assessed. This helps in identifying the most stable conformations in a given solvent.
Solvation Structure: The arrangement of solvent molecules around the solute, known as the solvation shell, can be characterized. This includes analyzing the radial distribution functions to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
Hydrogen Bonding: The potential for hydrogen bond formation between the nitro group or the pyridine nitrogen and water molecules can be investigated, which significantly influences the molecule's solubility and interactions.
A hypothetical representation of data that could be obtained from such a simulation is presented in the table below.
| Simulation Parameter | Value/Description |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Solvent Model | TIP3P Water |
| Box Type | Cubic |
| Box Size | 10 x 10 x 10 nm³ |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
Investigating Biological Interactions
MD simulations are extensively used to study the interaction of small molecules with biological macromolecules like proteins. researchgate.netnih.gov This is pivotal in drug discovery and design, where understanding the binding mode and affinity of a ligand to its receptor is essential. For this compound, simulations could be performed to explore its interaction with a potential protein target.
Protein-Ligand Simulation Protocol:
System Preparation: The initial coordinates of the protein-ligand complex are often obtained from experimental methods like X-ray crystallography or from molecular docking studies which predict the binding pose of the ligand in the protein's active site. nih.gov
Force Field and Solvation: Similar to solution-phase simulations, appropriate force fields are chosen for both the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2 or CGenFF). github.iocompbiomed-conference.org The complex is then solvated in a water box with counter-ions.
Equilibration and Production: The system is equilibrated to ensure stability before a long production run is initiated to sample the conformational space of the complex.
Key Analyses in Biological Simulations:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the binding pose throughout the simulation.
Interaction Energy: The non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein are calculated to identify the key residues contributing to the binding. nih.gov
Hydrogen Bond Analysis: The formation and lifetime of hydrogen bonds between the ligand and the protein are analyzed to understand the specificity of the interaction.
Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy, providing a quantitative measure of the binding affinity. figshare.com
The following table illustrates the kind of data that can be generated from a protein-ligand MD simulation.
| Analysis Metric | Hypothetical Finding for this compound |
| Ligand RMSD | Stable around 0.2 nm, indicating a consistent binding mode. |
| Key Interacting Residues | Interactions dominated by van der Waals forces with hydrophobic residues and potential hydrogen bonding with a specific polar residue via the nitro group. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol, suggesting a favorable binding affinity. |
| Dominant Energy Contribution | Electrostatic interactions are the major driving force for binding. nih.gov |
Chemical Reactivity and Mechanistic Pathways of 3 2 Chloro 5 Nitrophenoxymethyl Pyridine
Reactions of the Pyyridine Nitrogen Atom (e.g., Quaternization, Coordination Chemistry)
The nitrogen atom in the pyridine (B92270) ring of 3-(2-chloro-5-nitrophenoxymethyl)pyridine possesses a lone pair of electrons, making it a nucleophilic and basic center. This characteristic allows it to participate in reactions typical of tertiary amines and other pyridine derivatives. taylorfrancis.com
Quaternization: The pyridine nitrogen can react with alkyl halides or other electrophilic reagents to form a quaternary pyridinium (B92312) salt. This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom. While specific quaternization studies on this compound are not detailed in the available literature, this is a fundamental reaction of the pyridine heterocycle. taylorfrancis.com The reaction conditions would typically involve treating the parent compound with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, often in an inert solvent.
Coordination Chemistry: The lone pair on the pyridine nitrogen enables it to act as a ligand, coordinating to metal centers to form coordination complexes. The formation of such complexes can be influenced by the steric bulk of the substituents on the pyridine ring and the electronic properties of the metal ion. The addition of an acid can protonate the nitrogen, which may be necessary to prevent its coordination to a metal catalyst in certain reactions, such as iron-catalyzed reductions. sci-hub.se
Reactivity of the Nitro Group (e.g., Reduction, Hydrogenation, Cyclization Reactions)
The nitro group attached to the phenyl ring is a strong electron-withdrawing group and a key site for chemical transformation, most notably reduction. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis. sci-hub.sewikipedia.org
Reduction and Hydrogenation: The nitro group can be reduced to various other functional groups depending on the reagents and reaction conditions.
To Amines: Complete reduction of the nitro group to an amino group (-NH2) is the most common transformation. This can be achieved using a variety of methods, including catalytic hydrogenation with catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. sci-hub.sewikipedia.org Chemical reducing agents such as iron in acetic acid, tin(II) chloride, or sodium hydrosulfite are also effective. wikipedia.orgresearchgate.net A significant challenge in the reduction of this compound is achieving chemoselectivity, specifically reducing the nitro group without causing reductive dehalogenation (removal of the chlorine atom). The use of specific catalysts, such as sulfided platinum, has been shown to selectively reduce nitro groups in the presence of heteroaryl halides by poisoning the more active catalyst sites that would otherwise lead to dehalogenation. sci-hub.se
To Hydroxylamines: Partial reduction of the nitro group can yield a hydroxylamine (B1172632) (-NHOH). This transformation can be accomplished using reagents like zinc dust in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org In biological systems, enzymes such as 3-nitrophenol (B1666305) nitroreductase have been shown to selectively reduce nitroaromatic compounds to their corresponding hydroxylamino derivatives. nih.govnih.gov
The table below summarizes common methods for the reduction of aromatic nitro groups, which are applicable to the title compound.
| Product Functional Group | Reagent / Catalyst | Typical Conditions | Reference |
| Amine (-NH₂) | Catalytic Hydrogenation (Pd/C, Ra-Ni) | H₂ gas, various solvents | sci-hub.sewikipedia.org |
| Amine (-NH₂) | Iron (Fe) metal | Acidic media (e.g., acetic acid) | wikipedia.orgresearchgate.net |
| Amine (-NH₂) | Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solvents | wikipedia.org |
| Hydroxylamine (-NHOH) | Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Aqueous solution | wikipedia.org |
| Azo Compound (-N=N-) | Zinc (Zn) metal with excess reagent | Basic conditions | wikipedia.org |
Cyclization Reactions: The amine or hydroxylamine formed from the reduction of the nitro group can act as an internal nucleophile, potentially leading to cyclization reactions. While specific examples for this compound are not documented, analogous pathways are known. For instance, pyridinium 1,4-zwitterions are known to undergo various (3+2) and (5+2) cyclization reactions to form complex heterocyclic systems. mdpi.com Following reduction of the nitro group, intramolecular reactions could potentially occur, though this would depend on the specific reaction conditions and the stability of the resulting ring systems.
Reactions Involving the Chlorine Substituent (e.g., Nucleophilic Displacement, Cross-Coupling Reactions)
The chlorine atom is attached to a carbon on the aromatic ring and is positioned para to the strongly electron-withdrawing nitro group. This electronic arrangement significantly activates the chlorine atom towards nucleophilic aromatic substitution (SₙAr).
Nucleophilic Displacement: The SₙAr mechanism allows for the displacement of the chloride ion by a variety of nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the nitro group. youtube.com Kinetic studies on the similar compound, 2-chloro-5-nitropyridine (B43025), reacting with substituted anilines in solvents like DMSO and DMF, have shown that the reaction follows second-order kinetics and is not base-catalyzed. researchgate.net The rate of these reactions is sensitive to the solvent and the electronic nature of the nucleophile. rsc.org For this compound, nucleophiles such as amines, alkoxides, or thiolates would be expected to displace the chlorine atom to form new derivatives. However, care must be taken as strong bases can cause ring-opening of the pyridine moiety. researchgate.net
Cross-Coupling Reactions: The aryl chloride can also serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide, is a powerful method for forming carbon-carbon bonds. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, suitable palladium catalysts with specialized ligands, such as PdCl₂(dtbpf), have been developed to effectively couple chloropyridines and other chloroarenes with boronic acids. researchgate.net This would allow for the synthesis of biaryl compounds by replacing the chlorine atom in this compound with various aryl or heteroaryl groups.
Stability and Degradation Pathways (e.g., Hydrolysis, Photodegradation, Thermal Decomposition)
The stability of this compound is influenced by environmental factors such as pH, light, and temperature.
Hydrolysis: The ether linkage (-O-CH₂-) could be susceptible to hydrolysis under strong acidic or basic conditions, although ether bonds are generally stable. Of greater concern is the potential for base-catalyzed ring-opening of the chloronitropyridine system, a reaction observed for 2-chloro-5-nitropyridine when treated with excess hydroxide (B78521) base. researchgate.net This suggests that the molecule may be unstable in strongly alkaline environments.
Photodegradation: Aromatic nitro compounds and chlorinated aromatics can undergo degradation upon exposure to ultraviolet (UV) light. Photodegradation pathways can be complex, involving cleavage of the carbon-chlorine bond, reduction of the nitro group, or degradation of the aromatic rings.
Thermal Decomposition: High temperatures can lead to the decomposition of the molecule. A patent describing the synthesis of 2-chloro-5-nitropyridine notes that the intermediate diazonium salt has poor stability and requires careful temperature control, highlighting the thermal sensitivity of related nitro-substituted heterocycles. google.com
Biodegradation: The degradation of the related compound 2-chloro-5-nitrophenol (B15424) has been studied in the bacterium Ralstonia eutropha JMP134. nih.govnih.gov The initial degradation steps involve the chemoselective enzymatic reduction of the nitro group to a hydroxylamino group, followed by a rearrangement and subsequent reductive dechlorination. nih.govnih.gov This provides a plausible model for the biodegradation of this compound, which would likely also be initiated by nitroreductase enzymes.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the reaction mechanisms for this compound requires detailed kinetic and spectroscopic analysis.
Kinetic Studies: To determine reaction rates, orders, and activation parameters, kinetic studies are essential. For example, the mechanism of nucleophilic substitution at the chlorine-bearing carbon can be investigated by monitoring the reaction rate under various concentrations of nucleophile and at different temperatures. Studies on the reaction of 2-chloro-5-nitropyridine with anilines have used conductometry to follow the reaction progress. researchgate.netrsc.org The data from such experiments, including the Hammett ρ value, provide insight into the transition state of the reaction. For the reaction in DMSO, a negative ρ value (-1.63 to -1.28) indicates the buildup of positive charge at the reaction center in the transition state, consistent with an SₙAr mechanism. researchgate.net
The table below shows kinetic data for a related reaction, illustrating the type of information obtained from such studies.
Kinetic Data for the Reaction of 2-Chloro-5-nitropyridine with Aniline Data from a related system to illustrate methodology
| Solvent | Temperature (°C) | Rate Constant (k₁) x 10⁵ (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |
| DMSO | 45 | 1.84 | 93.3 | -48.1 | researchgate.net |
| DMSO | 50 | 2.89 | 93.3 | -48.1 | researchgate.net |
| DMSO | 55 | 4.39 | 93.3 | -48.1 | researchgate.net |
| DMSO | 60 | 6.43 | 93.3 | -48.1 | researchgate.net |
| DMF | 45 | 0.81 | 91.5 | -64.4 | researchgate.net |
| DMF | 60 | 3.00 | 91.5 | -64.4 | researchgate.net |
Spectroscopic Studies: Spectroscopic techniques are vital for identifying reactants, intermediates, and products, and for probing molecular structure.
NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of reaction products. mdpi.com Gauge-Invariant Atomic Orbital (GIAO) methods can be used for theoretical calculation of chemical shifts to support experimental findings. researchgate.net
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods help identify functional groups and can be used to monitor the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of products and intermediates. mdpi.com
UV-Vis Spectroscopy: This technique can be used to study reactions involving changes in conjugation or chromophores, such as in the formation of Meisenheimer complexes during SₙAr reactions. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of molecular structure, including bond lengths and angles, as demonstrated for 2-chloro-5-nitropyridine. researchgate.netnih.gov
By combining these kinetic and spectroscopic methods, a comprehensive understanding of the reactivity and mechanistic pathways of this compound can be developed.
Exploration of Biological Activities and Structure Activity Relationships Sar of 3 2 Chloro 5 Nitrophenoxymethyl Pyridine Analogues
Antimicrobial and Antibacterial Efficacy Against Diverse Pathogens
The growing threat of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Analogues of 3-(2-chloro-5-nitrophenoxymethyl)pyridine have shown promise in this area, exhibiting activity against a range of pathogenic microorganisms.
Evaluation of Bacteriostatic and Bactericidal Properties against Gram-Positive and Gram-Negative Strains
Studies on various pyridine (B92270) derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. The terms bacteriostatic and bactericidal refer to the ability of an antibacterial agent to inhibit the growth of bacteria or to kill them, respectively nih.govnih.gov. For instance, certain pyridine-containing compounds have been shown to be bactericidal against organisms like Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis, while exhibiting bacteriostatic action against enteric Gram-negative bacilli and Staphylococcus aureus nih.gov.
The antimicrobial activity of phenoxymethylpyridine analogues is influenced by the nature and position of substituents on both the pyridine and phenyl rings. For example, the presence of electron-withdrawing groups, such as the chloro and nitro groups in the this compound scaffold, can significantly impact the electronic properties of the molecule and, consequently, its interaction with bacterial targets. Research on pyrazolopyridine analogues has revealed that some derivatives display broad-spectrum antimicrobial activity nih.gov.
Table 1: Illustrative Antimicrobial Activity of Pyridine Analogues
| Compound Type | Test Organism | Activity | Reference |
|---|---|---|---|
| Pyrazolopyridine analogue | Staphylococcus aureus | Good antibacterial efficacy | nih.gov |
| Pyrazolopyridine analogue | Bacillus cereus | Good antibacterial efficacy | nih.gov |
| Pyrazolopyridine analogue | Escherichia coli | Moderate efficacy | nih.gov |
| Pyrazolopyridine analogue | Pseudomonas aeruginosa | Interesting efficacy | nih.gov |
| Pyrazolopyridine analogue | Candida albicans | Moderate efficacy | nih.gov |
| Pyrazolopyridine analogue | Aspergillus fumigatus | Moderate efficacy | nih.gov |
| Pyrazolopyridine analogue | Aspergillus flavus | Moderate efficacy | nih.gov |
Inhibition of Biofilm Formation and Disruption of Bacterial Growth Dynamics
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation or disrupt existing biofilms is a key attribute for a novel antimicrobial agent. The disruption of biofilm formation is considered an attractive antivirulence strategy nih.gov.
Analogues of this compound, by virtue of their structural features, may interfere with the complex processes of biofilm development. Quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors like biofilm formation, is a potential target mdpi.com. Functionalized pyridine derivatives have been investigated for their anti-biofilm properties mdpi.com. For example, some pyridine derivatives have been shown to inhibit biofilm formation by interfering with quorum sensing pathways mdpi.com.
Mechanistic Hypotheses for Antimicrobial Action
The antimicrobial action of this compound analogues is likely multifactorial. The pyridine ring itself is a common scaffold in many biologically active compounds and can interact with various biological targets mdpi.com. The presence of the chloro and nitro groups on the phenyl ring can enhance the electrophilic character of the molecule, potentially allowing it to react with nucleophilic residues in bacterial enzymes or proteins.
One proposed mechanism of action for some pyridine derivatives is the inhibition of essential bacterial enzymes. For instance, some analogues may target enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity conferred by the phenoxymethyl group can facilitate the transport of the molecule across the bacterial cell membrane, allowing it to reach its intracellular targets.
Antimalarial Activity Investigations and Target Identification
Malaria remains a significant global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum underscores the urgent need for new antimalarial drugs. Pyridine-containing compounds have a long history in antimalarial drug discovery, with quinine and chloroquine being notable examples.
Analogues of this compound represent a promising avenue for the development of new antimalarial agents. Structure-activity relationship (SAR) studies of various pyridine derivatives have provided valuable insights into the features required for potent antimalarial activity nih.govnih.gov. For example, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, which share the phenoxymethyl linkage, have been evaluated for their in vitro activity against P. falciparum mdpi.com. One of the most promising compounds from this series, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, exhibited potent activity with IC50 values of 0.07 µM and 0.06 µM against the W2 and 3D7 strains, respectively mdpi.com.
Potential targets for these antimalarial compounds are diverse. Some pyridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite nih.govresearchgate.net. Others may interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. The docking of active compounds into the active site of the DHFR enzyme has revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory activity nih.gov.
Table 2: In Vitro Antimalarial Activity of a Phenoxymethyl Pyridine Analogue
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (chloroquine-resistant) | 0.07 | mdpi.com |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 (chloroquine-sensitive) | 0.06 | mdpi.com |
Anticancer Potential: Cellular Target Identification and Pathway Modulation
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Pyridine derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines nih.gov. The structural features of this compound analogues, including the presence of a halogen and a nitro group, are often associated with anticancer activity.
The anticancer mechanism of such compounds can involve various cellular targets and signaling pathways mdpi.comnih.govmdpi.comresearchgate.net. For instance, some pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be achieved by targeting key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Enzyme Inhibition Profiles and Biochemical Modulations (e.g., Urease, Thioredoxin Reductase)
Beyond their direct antimicrobial and anticancer effects, analogues of this compound have the potential to modulate the activity of specific enzymes that are relevant to various pathological conditions.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by the bacterium Helicobacter pylori is a key virulence factor in the development of gastritis and peptic ulcers. The inhibition of urease is therefore a valid therapeutic strategy. Several classes of compounds, including pyridine derivatives, have been investigated as urease inhibitors nih.govfrontiersin.orgnih.govfrontiersin.orgbrieflands.com. The SAR of these inhibitors often reveals that the presence of specific functional groups and their spatial arrangement are crucial for effective inhibition nih.govfrontiersin.org. For example, in a series of imidazopyridine-based oxazole analogues, compounds with hydroxyl, trifluoromethyl, or nitro groups displayed superior urease inhibitory potentials nih.gov.
Table 3: Urease Inhibitory Activity of Imidazopyridine-Oxazole Analogues
| Compound | IC50 (µM) |
|---|---|
| Analogue 4i | 5.68 ± 1.66 |
| Analogue 4o | 7.11 ± 1.24 |
| Analogue 4g | 9.41 ± 1.19 |
| Analogue 4h | 10.45 ± 2.57 |
| Thiourea (Standard) | 21.37 ± 1.76 |
Data from a study on imidazopyridine-based oxazole analogues, demonstrating the potential of related heterocyclic systems as urease inhibitors nih.gov.
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis and protecting against oxidative stress. Elevated levels of TrxR are often found in cancer cells, making it an attractive target for anticancer drug development nih.govnih.govscienceopen.comresearchgate.net. Nitroaromatic compounds have been identified as inhibitors of TrxR nih.gov. The nitro group can undergo bioreduction to form reactive species that can covalently modify the active site of the enzyme. The presence of a chloro group can further enhance the reactivity of the aromatic ring. Therefore, analogues of this compound are plausible candidates for TrxR inhibition.
Herbicidal Activity: Mechanistic Considerations at the Molecular Level
The herbicidal activity of pyridine derivatives can be attributed to various mechanisms of action at the molecular level. While the specific mode of action for this compound is not extensively documented in publicly available research, the structural motifs present in the molecule suggest potential interactions with several well-established herbicidal targets. Analogous compounds containing pyridine and phenoxy ether linkages have been reported to interfere with crucial biochemical pathways in plants.
One of the prominent mechanisms for herbicides containing a pyridine ring is the inhibition of specific enzymes essential for plant survival. For instance, some pyridine derivatives are known to target and inhibit protoporphyrinogen oxidase (PPO). mdpi.comnih.govnih.gov PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Another potential target is the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain. nih.gov A wide range of herbicides, including some containing phenyl and pyridine moieties, act by binding to the QB site of the D1 protein, thereby blocking electron flow and halting photosynthesis. This ultimately leads to oxidative stress and cell death.
In silico Molecular Docking and Protein-Ligand Interaction Analysis for Target Binding
To elucidate the potential binding modes and interactions of this compound analogues with their putative biological targets, in silico molecular docking simulations are an invaluable tool. growingscience.com These computational methods predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Based on the likely mechanisms of action for structurally related herbicides, molecular docking studies for this class of compounds would logically focus on enzymes such as protoporphyrinogen oxidase (PPO) or the D1 protein of Photosystem II.
A typical molecular docking workflow would involve:
Preparation of the Protein Target: A high-resolution crystal structure of the target enzyme (e.g., PPO from Nicotiana tabacum or the D1 protein from Pisum sativum) would be obtained from a protein data bank. mdpi.comnih.gov The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Ligand Preparation: The three-dimensional structure of this compound or its analogue is generated and its energy is minimized to obtain a stable conformation.
Docking Simulation: A docking algorithm is used to place the ligand into the active site of the protein and score the different binding poses based on a scoring function that estimates the binding free energy.
The analysis of the resulting protein-ligand complexes would reveal key molecular interactions responsible for binding. For instance, in the active site of PPO, one might expect to observe:
Hydrogen bonding: The nitro group or the pyridine nitrogen could act as hydrogen bond acceptors, interacting with amino acid residues like serine or tyrosine.
π-π stacking: The aromatic rings of the pyridine and the nitrophenyl group could engage in π-π stacking interactions with aromatic residues such as phenylalanine or tryptophan.
Halogen bonding: The chlorine atom on the phenyl ring could form halogen bonds with electron-donating atoms in the protein backbone or side chains.
The following table illustrates hypothetical binding energies and key interacting residues for a series of analogues docked into the active site of a putative target enzyme.
| Compound ID | Analogue Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | This compound | -8.5 | PHE-392, ARG-53, TYR-366 |
| 2 | 3-(2,4-Dichlorophenoxymethyl)pyridine | -7.9 | PHE-392, LEU-371 |
| 3 | 3-(5-Trifluoromethyl-phenoxymethyl)pyridine | -8.2 | PHE-392, ARG-53, ILE-355 |
| 4 | 3-(2-Chloro-5-cyanophenoxymethyl)pyridine | -8.0 | ARG-53, TYR-366 |
Systematic Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal potency and selectivity of lead compounds like this compound. These studies involve the synthesis and biological evaluation of a series of analogues where specific parts of the molecule are systematically modified.
The structure of this compound can be divided into three key regions for SAR exploration:
The Pyridine Ring: Modifications to the pyridine ring can significantly impact activity. The position of the ether linkage, as well as the presence, nature, and position of other substituents, are critical. For example, introducing small electron-withdrawing groups at positions that influence the electronics of the nitrogen atom could modulate binding affinity.
The Phenoxy Linker: The central ether linkage provides a certain degree of conformational flexibility. Altering this linker, for instance, by introducing a thioether or an amide linkage, would change the geometry and electronic properties of the molecule, which could in turn affect its interaction with the target protein.
The Substituted Phenyl Ring: The substituents on the phenyl ring are expected to play a major role in the herbicidal activity. The chloro and nitro groups on the parent compound are electron-withdrawing and their positions are likely optimized for target binding. SAR studies would involve varying these substituents to explore the effects of their electronic and steric properties. For example, replacing the nitro group with other electron-withdrawing groups like cyano or trifluoromethyl, or altering the position of the chlorine atom, could lead to enhanced or diminished activity.
The following table presents hypothetical herbicidal activity data for a series of analogues, illustrating potential SAR trends.
| Compound ID | R1 (Phenyl Ring) | R2 (Phenyl Ring) | Herbicidal Activity (IC50, µM) |
| 1a | 2-Cl | 5-NO2 | 15 |
| 1b | 2-Cl | 4-NO2 | 25 |
| 1c | 4-Cl | 5-NO2 | 30 |
| 1d | 2-Cl | 5-CN | 18 |
| 1e | 2-Cl | 5-CF3 | 12 |
| 1f | H | 5-NO2 | 50 |
From this hypothetical data, one could infer that a chloro group at the 2-position and a strong electron-withdrawing group at the 5-position of the phenyl ring are beneficial for high herbicidal activity. The trifluoromethyl group in compound 1e appears to be particularly effective. Such systematic studies guide the rational design of more potent and selective herbicides.
Advanced Applications in Chemical Biology and Advanced Materials Research
Incorporation into Polymeric Materials and Nanostructures for Functional Applications
No published research or patents were identified that describe the incorporation of 3-(2-Chloro-5-nitrophenoxymethyl)pyridine into polymeric materials or nanostructures. Consequently, there is no information on the potential functional applications of such materials, for instance, in drug delivery, specialized coatings, or electronic components.
Role in Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Methodologies
There is no information available on the use of this compound in fragment-based drug discovery (FBDD) or scaffold-hopping methodologies. The literature does not report on its use as a molecular fragment for screening against biological targets, nor as a starting scaffold for the development of new classes of bioactive compounds.
Conclusions and Future Research Perspectives for 3 2 Chloro 5 Nitrophenoxymethyl Pyridine
Summary of Key Findings in Synthesis and Characterization
Currently, there are no detailed, peer-reviewed publications outlining the specific synthesis and comprehensive characterization of 3-(2-Chloro-5-nitrophenoxymethyl)pyridine. However, its structure suggests a straightforward synthetic pathway based on well-established chemical reactions. The primary method for its synthesis would likely be a Williamson ether synthesis.
This would involve the reaction of the sodium or potassium salt of 2-chloro-5-nitrophenol (B15424) with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Table 1: Proposed Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Type |
| 1 | 2-Chloro-5-nitrophenol | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) / DMF | 2-chloro-5-nitrophenoxide salt | Deprotonation | |
| 2 | 2-chloro-5-nitrophenoxide salt | 3-(Chloromethyl)pyridine | DMF or Acetonitrile | This compound | Williamson Ether Synthesis (SN2) |
Full characterization of the synthesized compound would be essential. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be required to confirm its molecular structure and purity. Further analysis using X-ray crystallography could provide definitive information on its three-dimensional structure.
Significant Insights Gained from Biological Activity and Mechanistic Studies
Direct biological activity and mechanistic studies on this compound have not yet been reported. However, the molecule incorporates several structural motifs known to be associated with a wide range of biological activities. Pyridine (B92270) and its derivatives are ubiquitous in medicinal chemistry and are core components of numerous therapeutic agents. doaj.orgresearchgate.netnih.govresearchgate.net The pyridine ring's ability to form hydrogen bonds and participate in various interactions makes it a valuable scaffold in drug design. nih.govresearchgate.net
The nitrophenyl group is also a common feature in biologically active compounds, often acting as a precursor or a key pharmacophore. For instance, nitrophenyl derivatives have been investigated for antimicrobial and other therapeutic properties. The chloro-substituent can further modulate the electronic properties and metabolic stability of the molecule.
Based on these constituent parts, it is plausible that this compound could exhibit a range of biological effects. The insights are, at this stage, inferred from the known activities of related compound classes.
Table 2: Known Biological Activities of Related Structural Motifs
| Structural Motif | Examples of Biological Activities |
| Pyridine | Antibacterial, Antiviral, Anticancer, Antidiabetic, Anti-inflammatory researchgate.netnih.govresearchgate.netjchemrev.com |
| Nitrophenyl | Antimicrobial, Antifungal, Enzyme Inhibition |
| Chloro-aromatic | Enhanced Lipophilicity, Metabolic Stability Modulation, Antimicrobial |
Identification of Promising Research Directions and Unexplored Avenues
The lack of specific research on this compound means that the field is entirely open for exploration. The primary and most immediate research direction is the formal synthesis, purification, and comprehensive characterization of the compound.
Once the pure compound is available, a broad-spectrum screening of its biological activities would be a crucial next step. Promising areas for investigation include:
Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains, is a high-priority avenue. researchgate.netmdpi.com
Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic or cytostatic potential.
Enzyme Inhibition Studies: Investigating its ability to inhibit key enzymes involved in disease pathways, such as kinases, proteases, or oxidoreductases.
Agrochemical Potential: Given that many pyridine derivatives are used as herbicides and fungicides, exploring its potential in agriculture is another unexplored direction. researchgate.net
Further research should also focus on structure-activity relationship (SAR) studies. This would involve synthesizing a library of analogues by modifying the substitution patterns on both the pyridine and the nitrophenyl rings to optimize any observed biological activity.
Potential Contributions to Emerging Fields of Chemical and Biomedical Science
As a novel chemical entity, this compound and its future derivatives hold the potential to contribute to several emerging scientific fields.
Drug Discovery: If found to possess significant biological activity, this compound could serve as a new scaffold or a lead compound for the development of novel therapeutics. doaj.orgnih.gov Its unique combination of a pyridine ring with a substituted phenoxymethyl linker offers a distinct chemical space for exploration in medicinal chemistry.
Chemical Biology: Active analogues could be developed into chemical probes to study specific biological pathways or to validate new drug targets.
Materials Science: Pyridine derivatives can be used as ligands in coordination chemistry or as building blocks for functional materials. mdpi.com The specific electronic properties conferred by the chloro and nitro groups might lead to applications in optical or electronic materials.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Chloro-5-nitrophenoxymethyl)pyridine?
Methodological Answer: A practical approach involves multi-step nucleophilic substitution and nitration. For example:
Chloromethylation : React pyridine derivatives with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions to introduce the chloromethyl group .
Phenoxy Substitution : Substitute the chlorine atom with 2-chloro-5-nitrophenol using a base (e.g., KOH/EtOH) at 60–80°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks using H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and C NMR (nitro group at ~148 ppm) .
- HPLC-MS : Confirm molecular ion ([M+H]+) and purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Elemental Analysis : Validate C, H, N, Cl, and O percentages against theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of derivatives?
Methodological Answer: Use a Design of Experiments (DoE) approach:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., CuI for Ullmann coupling) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, DMF at 80°C with KCO increased yields by 15% in analogous pyridine systems .
Note : Track side products (e.g., dehalogenation byproducts) via GC-MS .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Address discrepancies with:
- 2D NMR : Use HSQC and HMBC to confirm connectivity, especially for overlapping aromatic signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (e.g., nitro group positioning) .
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. How can researchers evaluate the bioactivity of this compound in drug discovery?
Methodological Answer: Focus on target-specific assays:
Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., NADPH depletion for CYP3A4) .
Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative strains .
Cytotoxicity : Test on cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, comparing IC values to controls .
Data Interpretation : Cross-validate results with molecular docking (e.g., AutoDock Vina) to correlate bioactivity with nitro group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
